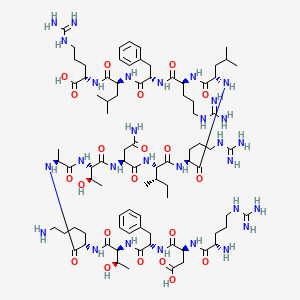
Oligopeptide-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oligopeptide-6 is a biomimetic synthetic peptide that mimics a part of the sequence of Laminin-5, a key molecule involved in cellular adhesion. It interacts with integrins and receptors on skin cell surfaces, promoting their adhesion and migration. This compound is widely used in high-end anti-aging applications due to its ability to enhance the synthesis of extracellular matrix proteins and boost regenerative processes, resulting in smoother, healthier, and rejuvenated skin .
Preparation Methods
Oligopeptide-6 can be prepared by chemical synthesis, including both solid-phase and liquid-phase synthesis methods. In solid-phase synthesis, amino acids are added one by one using a solid-phase carrier, and the target oligopeptide is obtained through steps such as deprotection . Additionally, a practical approach for oligopeptide synthesis involves synergistic photoredox, cobaloxime, and organophosphorus triple catalysis. This method is compatible with all proteinogenic amino acids and allows for the assembly of a wide range of oligopeptides, including pharmaceutically relevant targets .
Chemical Reactions Analysis
Oligopeptide-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include single-electron oxidation of phosphine for the catalytic formation of acyloxyphosphonium ions in the presence of a substoichiometric amount of triphenylphosphine (PPh3) when tetramethyldisiloxane (TMDS) is employed as a terminal reductant . The major products formed from these reactions are the desired oligopeptides, which can be further utilized in various applications.
Scientific Research Applications
Oligopeptide-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In biomedical sensing applications, oligopeptides are used for the sensitive and specific detection of biomarkers, such as alpha-fetoprotein (AFP), carcinoembryonic antigen (CEA), and prostate-specific antigen (PSA). These oligopeptides serve as molecular receptors due to their ability to recognize and bind to target molecules . In the cosmetic industry, this compound is used as a repair and regeneration booster in anti-aging products, promoting cellular adhesion and enhancing the synthesis of extracellular matrix proteins .
Mechanism of Action
Oligopeptide-6 exerts its effects by interacting with integrins and receptors on skin cell surfaces, promoting their adhesion and migration. It boosts the production of Laminin-5, a key molecule involved in cellular adhesion, and enhances the synthesis of extracellular matrix proteins. This results in improved cellular adhesion, recovery of dermal-epidermal junction integrity, and overall skin rejuvenation . The molecular targets and pathways involved include integrins and extracellular matrix proteins, which play crucial roles in cellular adhesion and tissue regeneration.
Comparison with Similar Compounds
Oligopeptide-6 is unique in its ability to mimic the action of Laminin-5 and promote cellular adhesion and migration. Similar compounds include Hexapeptide-3, which also interacts with integrins and receptors on skin cell surfaces to promote cellular adhesion . Other oligopeptides, such as those derived from rice protein hydrolysates, have been proposed as superior candidates for improving absorption and bioavailability in various applications . this compound stands out due to its specific sequence and ability to enhance the synthesis of extracellular matrix proteins, making it a valuable component in anti-aging and regenerative products.
Properties
Molecular Formula |
C85H143N29O21 |
|---|---|
Molecular Weight |
1907.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C85H143N29O21/c1-10-45(6)64(78(131)103-54(30-21-35-99-84(93)94)71(124)107-56(37-43(2)3)72(125)102-53(29-20-34-98-83(91)92)70(123)109-58(39-49-23-13-11-14-24-49)74(127)108-57(38-44(4)5)73(126)105-55(81(134)135)31-22-36-100-85(95)96)112-77(130)60(41-62(88)117)111-80(133)65(47(8)115)113-67(120)46(7)101-69(122)52(28-17-18-32-86)104-79(132)66(48(9)116)114-76(129)59(40-50-25-15-12-16-26-50)110-75(128)61(42-63(118)119)106-68(121)51(87)27-19-33-97-82(89)90/h11-16,23-26,43-48,51-61,64-66,115-116H,10,17-22,27-42,86-87H2,1-9H3,(H2,88,117)(H,101,122)(H,102,125)(H,103,131)(H,104,132)(H,105,126)(H,106,121)(H,107,124)(H,108,127)(H,109,123)(H,110,128)(H,111,133)(H,112,130)(H,113,120)(H,114,129)(H,118,119)(H,134,135)(H4,89,90,97)(H4,91,92,98)(H4,93,94,99)(H4,95,96,100)/t45-,46-,47+,48+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-,65-,66-/m0/s1 |
InChI Key |
HQBMLYIEXUUJBR-ZXWXRNSZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


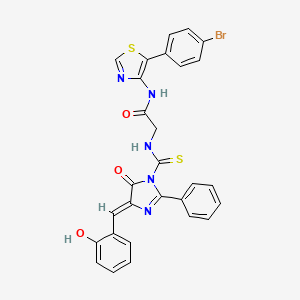


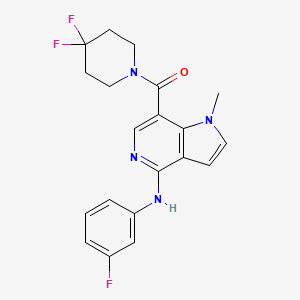
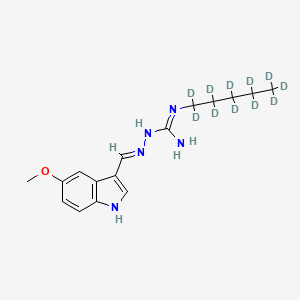

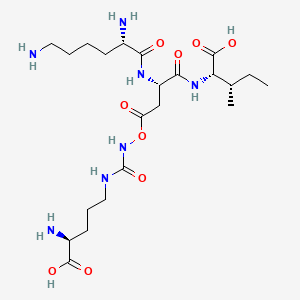
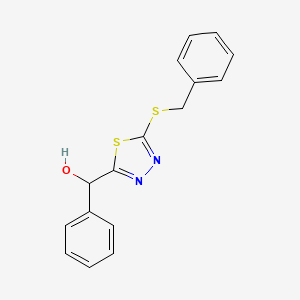
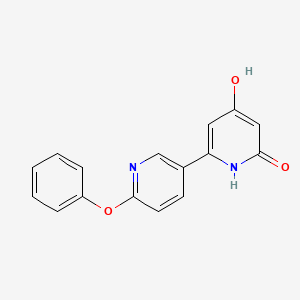
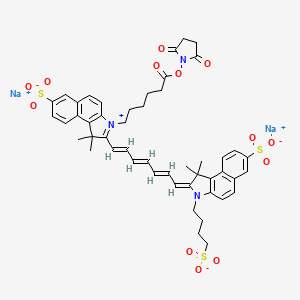

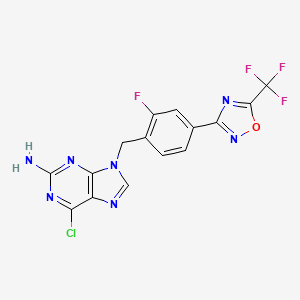
![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)

